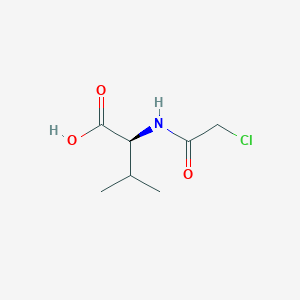
Cloroacetaldehído dimetil acetal
Descripción general
Descripción
Chloroacetaldehyde dimethyl acetal, also known as chloroacetaldehyde dimethyl acetal, is a chemical compound with the molecular formula C4H9ClO2 and a molecular weight of 124.57 g/mol . It is a colorless to pale yellow liquid with a characteristic aromatic odor . This compound is used in various applications, including as an intermediate in organic synthesis, in the production of pharmaceuticals, and as a reagent in chemical research .
Aplicaciones Científicas De Investigación
Chloroacetaldehyde dimethyl acetal has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is employed in the production of drugs such as antithyroid agents and long-acting herbicides.
Material Science: The compound is used in the synthesis of liquid crystals and as a crosslinker in the preparation of hypercrosslinked ionic polymers.
Industrial Applications: It is used as a strengthening agent for paper and cardboard and as a starch modifier.
Mecanismo De Acción
Target of Action
Chloroacetaldehyde dimethyl acetal, also known as Dimethylchloroacetal or 2-Chloro-1,1-dimethoxyethane, is a versatile building block in organic chemistry . It is commonly employed in the production of pharmaceuticals, agrochemicals, and fragrance compounds . The primary targets of this compound are the enzymes used for activation and transformation of vinyl chloride .
Mode of Action
The compound is highly reactive and can undergo various reactions, such as nucleophilic addition and substitution . Less reactive chloroacetaldehyde derivatives like Chloroacetaldehyde dimethyl acetal hydrolyze in acidic conditions to give chloroacetaldehyde, which may then quickly react with other reagents .
Biochemical Pathways
The compound is involved in the degradation pathway of 1,2-dichloroethane, which initially converts to chloroethanol . It also plays a role in the introduction of O - (2,2-dimethoxyethyl) groups into amylose, dextran, and a linear (1→3)-β-D-glucan .
Pharmacokinetics
Its solubility in water (52 g/l at 20 ºc) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of Chloroacetaldehyde dimethyl acetal’s action depend on its specific application. For instance, in the pharmaceutical industry, it can be used to synthesize various drugs, affecting their molecular structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chloroacetaldehyde dimethyl acetal. For instance, it hydrolyzes in acidic conditions . Also, it should be stored in a flammables area, indicating that it is sensitive to heat and sparks . Its reactivity and stability can also be affected by moisture .
Análisis Bioquímico
Biochemical Properties
Chloroacetaldehyde dimethyl acetal plays a significant role in biochemical reactions due to its electrophilic nature. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with hydroxythiol, forming hydroxy acetal . This reaction is crucial in the synthesis of certain pharmaceuticals. Additionally, Chloroacetaldehyde dimethyl acetal can hydrolyze in acidic conditions to produce chloroacetaldehyde, which can further react with other biomolecules . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
Chloroacetaldehyde dimethyl acetal influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s electrophilic nature allows it to interact with nucleophilic sites on biomolecules, potentially leading to modifications in protein function and gene expression . These interactions can result in changes in cellular metabolism and signaling pathways, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of Chloroacetaldehyde dimethyl acetal involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids . This alkylation can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can induce changes in gene expression by modifying DNA or RNA . These molecular interactions are fundamental to understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloroacetaldehyde dimethyl acetal can change over time. The compound is relatively stable under standard conditions but can degrade under certain conditions, such as exposure to moisture or acidic environments . Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent changes in gene expression and protein activity . These temporal effects are important for researchers to consider when designing experiments involving this compound.
Dosage Effects in Animal Models
The effects of Chloroacetaldehyde dimethyl acetal vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects have been observed at high doses, including damage to cellular structures and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
Chloroacetaldehyde dimethyl acetal is involved in several metabolic pathways. It can be metabolized to chloroacetaldehyde, which can further participate in various biochemical reactions . The compound interacts with enzymes such as dehydrogenases and transferases, influencing metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, Chloroacetaldehyde dimethyl acetal is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution within cells can influence its biochemical effects, as it may target specific cellular compartments or organelles . Understanding these transport and distribution mechanisms is important for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
Chloroacetaldehyde dimethyl acetal’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects
Métodos De Preparación
Chloroacetaldehyde dimethyl acetal can be synthesized through several methods:
Reaction of Acetaldehyde and Methanol: Acetaldehyde is reacted with methanol, followed by chlorination at 40°C.
Dehydration of Chloroacetaldehyde: A high-concentration aqueous solution of chloroacetaldehyde is dehydrated with methanol in the presence of anhydrous calcium chloride.
Chlorination of Vinyl Acetate: Vinyl acetate is chlorinated in methanol solution, and the resulting dichloroacetate is hydrolyzed at 50-60°C to yield 2-chloro-1,1-dimethoxyethane.
Análisis De Reacciones Químicas
Chloroacetaldehyde dimethyl acetal undergoes various chemical reactions:
Hydrolysis: In acidic conditions, it hydrolyzes to form chloroacetaldehyde.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under appropriate conditions.
Comparación Con Compuestos Similares
Chloroacetaldehyde dimethyl acetal can be compared with other similar compounds such as:
Chloroacetaldehyde Diethyl Acetal: Similar in structure but with ethoxy groups instead of methoxy groups.
Bromoacetaldehyde Dimethyl Acetal: Similar but with a bromine atom instead of chlorine.
Aminoacetaldehyde Dimethyl Acetal: Contains an amino group instead of a chlorine atom.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the different substituents attached to the acetaldehyde moiety .
Propiedades
IUPAC Name |
2-chloro-1,1-dimethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2/c1-6-4(3-5)7-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZJPEIBPQWDGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059157 | |
| Record name | Ethane, 2-chloro-1,1-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97-97-2 | |
| Record name | Chloroacetaldehyde dimethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,1-dimethoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,1-dimethoxyethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 2-chloro-1,1-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane, 2-chloro-1,1-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,1-dimethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1,1-DIMETHOXYETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KPA4H9T18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of Chloroacetaldehyde dimethyl acetal?
A1: Chloroacetaldehyde dimethyl acetal serves as a crucial building block in synthesizing diverse compounds:
- Aminoacetaldehyde dimethyl acetal Synthesis: It reacts with ammonia under high pressure to yield aminoacetaldehyde dimethyl acetal []. This intermediate is further utilized in the multi-step synthesis of praziquantel, an antiparasitic drug [].
- 2,4-diphenyloxazoline Derivatives: Chloroacetaldehyde dimethyl acetal acts as a key starting material in the multi-step synthesis of novel 2,4-diphenyloxazoline compounds, some exhibiting acaricidal activity against spider mites [].
- Polymer Chemistry: It acts as a terminating agent in the anionic polymerization of butadiene, introducing aldehyde functionality at the polymer chain end. Subsequent hydrogenation yields telechelic polyolefins with terminal alcohol groups []. These modified polymers can then be further functionalized, for example, by reacting them with antioxidants, UV stabilizers, or optical brighteners, to create tailored polymer additives [].
Q2: How does the structure of Chloroacetaldehyde dimethyl acetal contribute to its reactivity?
A2: Chloroacetaldehyde dimethyl acetal possesses a reactive chloroalkyl group (–CH2Cl) and a protected aldehyde group as a dimethyl acetal.
- Nucleophilic Substitution: The chloroalkyl group is susceptible to nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, as seen in its reaction with ammonia to form aminoacetaldehyde dimethyl acetal [].
- Protected Aldehyde: The dimethyl acetal group serves as a protecting group for the aldehyde functionality. This allows for selective reactions at other sites in the molecule without affecting the aldehyde. This protection is crucial in multi-step syntheses where the aldehyde is introduced at a later stage, like in the synthesis of praziquantel [].
Q3: How is Chloroacetaldehyde dimethyl acetal used in the development of novel materials?
A4: Research highlights its use in synthesizing hypercrosslinked ionic polymers []. These polymers act as efficient catalysts for carbon dioxide (CO2) cycloaddition reactions. This application underscores the potential of Chloroacetaldehyde dimethyl acetal in developing materials relevant to sustainable chemistry and CO2 capture technologies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


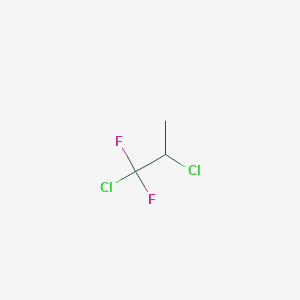
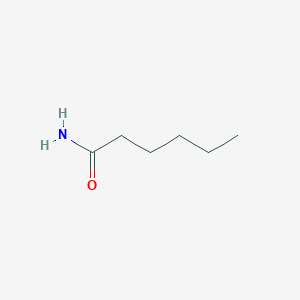
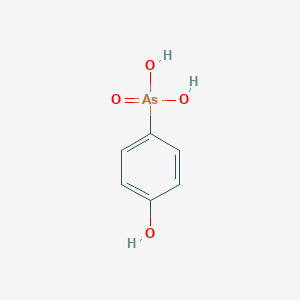

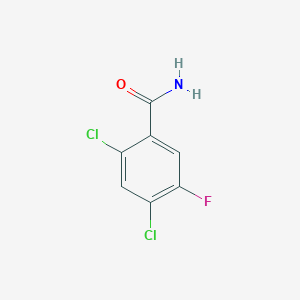
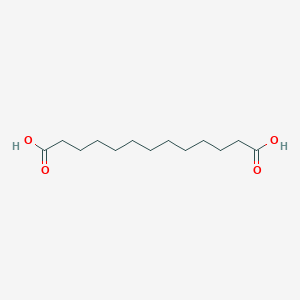
![Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)-](/img/structure/B146213.png)

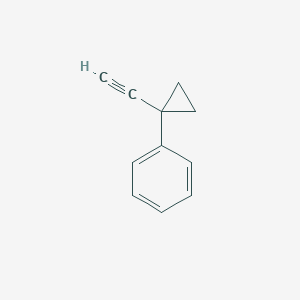
![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)


